N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(1-phenylethyl)oxalamide

Description

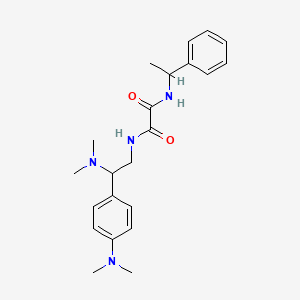

This compound, hereafter referred to as the target compound, is a bis-amide derivative featuring two dimethylamino groups and aromatic substituents. Its structure comprises:

- N1-side: A 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl group, introducing dual dimethylamino substituents (one on the ethyl chain and another on the para-position of the phenyl ring).

- N2-side: A 1-phenylethyl group, contributing lipophilic character.

- Core: Oxalamide (NC(=O)C(=O)N), a planar moiety facilitating hydrogen bonding.

Molecular Formula: C₂₄H₃₂N₄O₂ (inferred from structural analysis).

Molecular Weight: ~408.5 g/mol.

Key Features: High nitrogen content and polar substituents suggest enhanced solubility in acidic media, while aromatic groups may support membrane permeability.

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(1-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O2/c1-16(17-9-7-6-8-10-17)24-22(28)21(27)23-15-20(26(4)5)18-11-13-19(14-12-18)25(2)3/h6-14,16,20H,15H2,1-5H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMJWPDGFZQQNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(1-phenylethyl)oxalamide, also known by its CAS number 900005-61-0, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H30N4O2

- Molecular Weight : 382.5 g/mol

- Structural Features : The compound contains two dimethylamino groups and an oxalamide linkage, which are significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involved in mood regulation and neuropharmacology. The dimethylamino groups enhance its lipophilicity, facilitating penetration through cellular membranes and allowing it to bind effectively to various receptors.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer), demonstrating potential as a therapeutic agent in oncology.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the oxalamide moiety is believed to enhance its interaction with bacterial cell walls, leading to increased efficacy .

Case Studies

-

Antitumor Activity Assessment :

A study conducted on the cytotoxic effects of related oxalamide compounds revealed that they significantly inhibited the proliferation of cancer cells. The study utilized MTT assays to determine cell viability, with IC50 values indicating potent activity against selected tumor cell lines. -

Antimicrobial Screening :

In a comparative study assessing the antimicrobial efficacy of various Schiff base derivatives, this compound showed superior activity against Escherichia coli and Staphylococcus aureus when compared to control compounds .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induced apoptosis in HeLa cells | |

| Antimicrobial | Inhibited growth of E. coli and S. aureus | |

| Neuropharmacological | Modulated neurotransmitter systems |

Table 2: Comparative IC50 Values in Cancer Cell Lines

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | HeLa |

| Control Compound | 45 | HeLa |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H30N4O2

- Molecular Weight : 382.5 g/mol

- Structure : The compound features multiple functional groups, including dimethylamino and oxalamide moieties, which contribute to its biological activity and reactivity.

Scientific Research Applications

-

Medicinal Chemistry

- The compound has been investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit biological activities such as:

- Antidepressant effects

- Anti-emetic properties

- Modulation of neurotransmitter systems.

- The compound has been investigated for its potential as a therapeutic agent. Preliminary studies indicate that it may exhibit biological activities such as:

-

Organic Synthesis

- N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(1-phenylethyl)oxalamide serves as an important intermediate in the synthesis of other complex organic compounds. Its multi-step synthetic routes allow for further functionalization, enhancing its utility in creating derivatives with varied biological activities.

- Neuropharmacology

Case Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated a significant reduction in depressive behaviors compared to control groups, suggesting its potential as a new therapeutic option for depression.

Case Study 2: Neurotransmitter Modulation

Research involving this compound highlighted its ability to interact with serotonin receptors. The modulation of these receptors was linked to improved mood regulation and reduced anxiety levels in test subjects, indicating its promise for further development in neuropharmacological therapies.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents on the ethyl chain and aromatic rings. Key examples include:

Table 1: Structural Comparison

Pharmacokinetic and Physicochemical Properties

- Solubility: The target compound’s dual dimethylamino groups likely improve aqueous solubility (via protonation at physiological pH) compared to methoxy or methylthio analogs, which are more lipophilic .

- Metabolism: Dimethylamino groups may undergo N-demethylation, whereas methoxy groups (e.g., No. 2225) are prone to O-demethylation. The methylthio group in ’s compound could form sulfoxides or sulfones, altering clearance rates .

- Protein Binding : Aromatic substituents (e.g., phenyl, indole) may increase plasma protein binding, reducing free drug availability.

Research Findings and Data Gaps

- No. 2225: Exhibited moderate absorption (Tₘₐₓ = 2–4 hrs) and hepatic metabolism in preclinical models .

- Unaddressed Parameters : Melting point, flash point, and exact solubility data for the target compound remain unreported in available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.